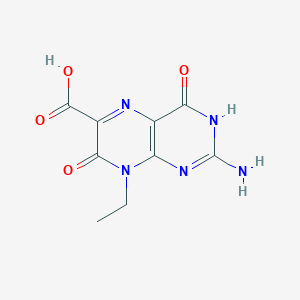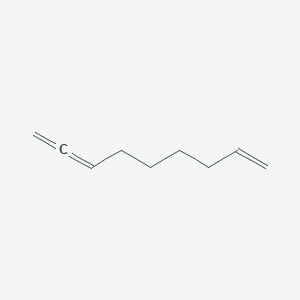
Mercury--palladium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury–palladium (1/1) is a compound formed by the combination of mercury and palladium in a 1:1 ratio. This compound is of significant interest in various fields due to its unique chemical properties and potential applications. Both mercury and palladium are transition metals, with mercury known for its liquid state at room temperature and palladium recognized for its catalytic properties in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of mercury–palladium (1/1) can be achieved through various methods. One common approach involves the direct reaction of mercury and palladium salts in an aqueous solution. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of mercury–palladium (1/1) often involves the use of mercury(II) chloride and palladium(II) chloride as starting materials. These compounds are dissolved in a suitable solvent, and the reaction is facilitated by the addition of a reducing agent. The resulting product is then purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions: Mercury–palladium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of mercury and palladium, as well as the presence of other reagents.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as nitric acid or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or hydrazine.
Substitution: Substitution reactions can occur in the presence of ligands that can replace one of the metal centers, leading to the formation of new complexes.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of mercury(II) oxide and palladium(II) oxide, while reduction can yield elemental mercury and palladium .
Aplicaciones Científicas De Investigación
Mercury–palladium (1/1) has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biological assays and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain cancers and bacterial infections.
Mecanismo De Acción
The mechanism by which mercury–palladium (1/1) exerts its effects involves the interaction of its metal centers with various molecular targets. In catalytic processes, palladium often facilitates the formation and breaking of chemical bonds, while mercury can enhance the reactivity of the compound. The specific pathways involved depend on the nature of the reaction and the substrates used .
Comparación Con Compuestos Similares
Mercury(II) chloride: Known for its use in organic synthesis and as a disinfectant.
Palladium(II) chloride: Widely used as a catalyst in organic reactions.
Platinum compounds: Similar to palladium in catalytic properties but often more expensive and less reactive.
Uniqueness: Mercury–palladium (1/1) is unique due to the combination of mercury’s liquid state and palladium’s catalytic properties.
Propiedades
Número CAS |
12162-27-5 |
|---|---|
Fórmula molecular |
HgPd |
Peso molecular |
307.01 g/mol |
Nombre IUPAC |
mercury;palladium |
InChI |
InChI=1S/Hg.Pd |
Clave InChI |
ORLVBBQARMEANN-UHFFFAOYSA-N |
SMILES canónico |
[Pd].[Hg] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


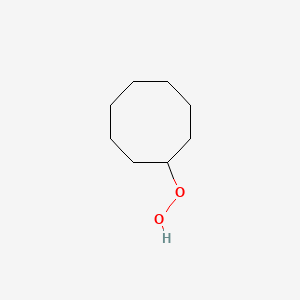
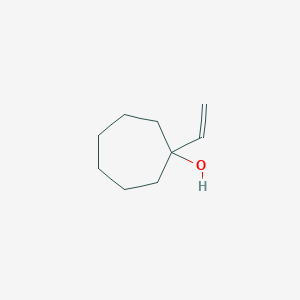
![Tricyclo[3.1.1.1(3,7)]octan-2-one](/img/structure/B14731713.png)
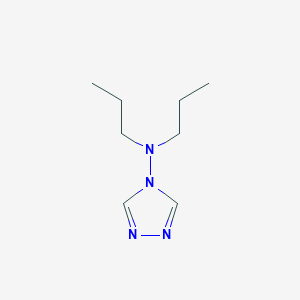


![4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14731736.png)
![6-[(3-Bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-2-(4-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14731743.png)

![[(1-Chloro-2,2-diethoxycyclopropyl)sulfanyl]benzene](/img/structure/B14731746.png)

